Welcome to the BenchChem Online Store!
molecular formula C14H13N3OS B8761017 4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole CAS No. 116850-56-7

4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole

Cat. No. B8761017
M. Wt: 271.34 g/mol
InChI Key: FDTVBXXBCICJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05260450

Procedure details

To a stirred, 0° C., solution of 4-methyl-5-methylthio-3-(2-naphthyl)-4H-1,2,4-triazole (4.00 g, 1.57×10-2 mole) and CH2Cl2 (110 ml) was added portionwise m-chloroperoxybenzoic acid (3.38 g, 1.57×10-2 mole). overnight at room temperature the reaction was diluted with CH2 l2 (200 ml), washed two times with saturated aqueous NaHCO3 and one time with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an off-white solid which was purified by flash chromatography (4% CH3OH/CH2Cl2). Crystallization from toluene afforded small colorless plates: Mp 224°-226° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][CH3:8])=[N:5][N:4]=[C:3]1[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1.ClC1C=C(C=CC=1)C(OO)=[O:24]>C(Cl)Cl>[CH3:1][N:2]1[C:6]([S:7]([CH3:8])=[O:24])=[N:5][N:4]=[C:3]1[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(=NN=C1SC)C1=CC2=CC=CC=C2C=C1
Name
Quantity
3.38 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
overnight at room temperature the reaction was diluted with CH2 l2 (200 ml)
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed two times with saturated aqueous NaHCO3 and one time with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an off-white solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (4% CH3OH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
Crystallization from toluene afforded small colorless plates

Outcomes

Product
Name
Type
Smiles
CN1C(=NN=C1S(=O)C)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.